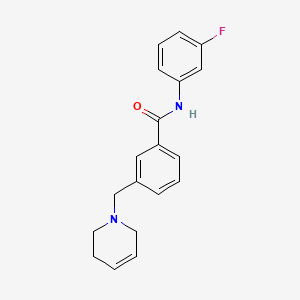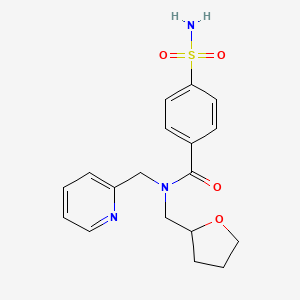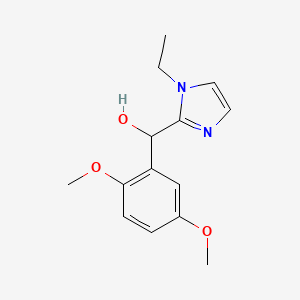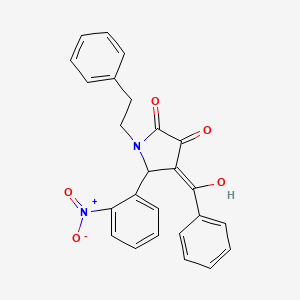![molecular formula C18H18N4O2 B3918982 N-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918982.png)
N-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
説明
N-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as 'ATA' is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of ATA is not fully understood. However, it has been suggested that ATA may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. ATA has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. The antimicrobial activity of ATA is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
ATA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. ATA has also been found to reduce the production of reactive oxygen species, which are harmful molecules that can cause damage to cells and tissues. Additionally, ATA has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
ATA has several advantages for lab experiments. It is easy to synthesize and has been shown to exhibit high yields. Additionally, ATA has been found to exhibit low toxicity, making it safe for use in lab experiments. However, ATA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in some experiments. Additionally, ATA has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
For the study of ATA include investigating its potential use in cancer therapy, inflammatory disease treatment, and as an antimicrobial agent.
科学的研究の応用
ATA has been studied extensively for its potential application in the field of medicine. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. ATA has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, ATA has been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
特性
IUPAC Name |
(E)-1-[4-[2-(3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-15-3-2-4-18(11-15)24-10-9-23-17-7-5-16(6-8-17)12-21-22-13-19-20-14-22/h2-8,11-14H,9-10H2,1H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHKYGWKFCZJB-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3918904.png)

![4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3918910.png)
![2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3918915.png)

![N-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918935.png)

![1-[(1-{[1-(2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B3918943.png)
![6-(4-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918948.png)


![2-ethyl-6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918969.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B3918986.png)
![N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide](/img/structure/B3918994.png)